Basicity (pKa) Reduction vs. Non-Fluorinated Azetidines
The predicted pKa of 3‑methyl‑3‑(trifluoromethyl)azetidine is 9.20 ± 0.40 . In comparison, the non‑fluorinated analogues 3‑methylazetidine and 3,3‑dimethylazetidine exhibit predicted pKa values of 11.31 ± 0.40 and 11.37 ± 0.40, respectively . The introduction of the 3‑CF₃ group therefore lowers the nitrogen basicity by approximately 2.1–2.2 log units relative to these direct structural comparators. Even the monosubstituted 3‑(trifluoromethyl)azetidine (predicted logP ~0.52; computed logD₇.₄ ~−1.16) is expected to retain higher basicity than the gem‑dimethyl/CF₃ congener owing to the absence of the steric and inductive contribution of the second C3‑alkyl substituent [1].
| Evidence Dimension | Nitrogen basicity (predicted pKa of the free amine) |
|---|---|
| Target Compound Data | pKa = 9.20 ± 0.40 (3‑methyl‑3‑(trifluoromethyl)azetidine) |
| Comparator Or Baseline | 3‑Methylazetidine: pKa = 11.31 ± 0.40; 3,3‑Dimethylazetidine: pKa = 11.37 ± 0.40 |
| Quantified Difference | ΔpKa ≈ −2.1 to −2.2 (target is significantly less basic) |
| Conditions | Predicted values (ACD/Labs or equivalent algorithm); free base form |
Why This Matters
A pKa shift of >2 units directly dictates the protonation state at physiological pH (7.4) and at common amide‑coupling pH (~8–9), thereby influencing both the reactivity profile in library synthesis and the developability classification of derived drug candidates.
- [1] ChemBase. 3‑(Trifluoromethyl)azetidine. ChemBase ID 282237. Computed logP: 0.52; logD₇.₄: −1.16. http://www.chembase.cn/molecule-282237.html (accessed 2026-04-26). View Source
